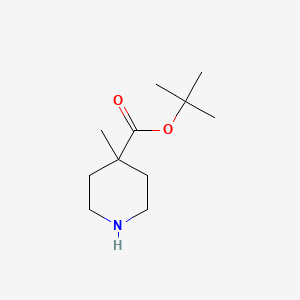

Tert-butyl 4-methylpiperidine-4-carboxylate

Description

# Introduction to Tert-Butyl 4-Methylpiperidine-4-Carboxylate

## 1.1. Chemical Identity and Nomenclature

this compound is a bicyclic organic compound with the molecular formula \( \text{C}_{11}\text{H}_{21}\text{NO}_{2} \) and a molecular weight of 199.29 g/mol. Its IUPAC name is *tert*-butyl 4-methylpiperidine-4-carboxylate, reflecting the presence of a piperidine ring substituted with a methyl group and a *tert*-butoxycarbonyl (Boc) ester at the 4-position. The compound is identified by the CAS Registry Number 1342133-04-3 and is commonly referenced under synonyms such as 4-methylpiperidin-4-carboxylic acid tert-butyl ester and 1,1-dimethylethyl 4-methylpiperidine-4-carboxylate.

### Table 1: Key Chemical Identifiers

| Property | Value |

|------------------------|--------------------------------|

| CAS Number | 1342133-04-3 |

| Molecular Formula | \( \text{C}_{11}\text{H}_{21}\text{NO}_{2} \) |

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | *tert*-butyl 4-methylpiperidine-4-carboxylate |

| Synonyms | 4-Methylpiperidine-4-carboxylic acid tert-butyl ester; MFCD18271903 |

The Boc group (*tert*-butoxycarbonyl) serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The piperidine ring’s chair conformation and the steric bulk of the Boc group contribute to the compound’s stability under basic and nucleophilic conditions.

---

## 1.2. Historical Context in Organic Synthesis

The synthesis of this compound emerged alongside advancements in Boc-protection strategies in the mid-20th century. Early methods relied on the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (\( \text{Boc}_{2}\text{O} \)) in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP). A landmark patent (CN104628627A) detailed a two-step process involving the Hofmann degradation of 1-boc-4-piperidinecarboxamide using bromine and sodium hydroxide, achieving yields exceeding 95% purity.

The Boc group’s acid-labile nature revolutionized peptide synthesis by allowing orthogonal protection strategies. For this compound, this property enabled its use as a stable intermediate in heterocyclic chemistry, particularly in the synthesis of spirolactams and constrained peptidomimetics.

---

## 1.3. Role in Contemporary Medicinal Chemistry

this compound is a critical building block in drug discovery, particularly for central nervous system (CNS) and oncology therapeutics. Its rigid piperidine scaffold mimics bioactive conformations of natural alkaloids, while the Boc group facilitates late-stage functionalization.

### Key Applications:

1. **Fentanyl Analogues**: The compound serves as a precursor to 1-Boc-4-AP, an intermediate in synthesizing fentanyl derivatives like butyrylfentanyl.

2. **Spiropiperidines**: It is used to construct spiropiperidine cores in HIV entry inhibitors, such as maraviroc analogues.

3. **Kinase Inhibitors**: The steric bulk of the Boc group enhances selectivity in kinase binding pockets, as seen in PI3K and JAK2 inhibitors.

### Table 2: Physicochemical Properties

| Property | Value |

|------------------------|--------------------------------|

| Boiling Point | Not reported |

| Melting Point | Liquid at room temperature |

| LogP | ~2.05 (predicted) |

| Solubility | Soluble in acetone, THF, DCM |

The compound’s synthetic versatility is exemplified in multi-step routes for histone deacetylase (HDAC) inhibitors, where its Boc group is selectively removed under acidic conditions to reveal a free amine for further coupling. Recent studies also highlight its utility in flow chemistry platforms, enabling rapid scale-up for preclinical candidates.

Properties

IUPAC Name |

tert-butyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYTVQCCTFSJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methylpiperidine-4-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The purity of the final product is typically ensured through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methylpiperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Tert-butyl 4-methylpiperidine-4-carboxylate is primarily utilized in the synthesis of bioactive compounds, including potential therapeutic agents. Its derivatives have been studied for their efficacy against various diseases, particularly neurodegenerative disorders.

- Neuroprotective Effects : Research indicates that compounds derived from this compound exhibit protective properties against amyloid beta-induced toxicity in astrocytes. These compounds can inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease .

- Antibacterial Activity : Some derivatives of this compound have shown potential as β-lactamase inhibitors, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. This application is particularly significant given the rise of antibiotic resistance .

2. Organic Synthesis

The compound acts as an intermediate in the synthesis of various pharmacologically active substances. Its structural features allow for modifications that lead to compounds with enhanced biological activity.

- Synthesis of Novel Compounds : this compound has been employed to synthesize novel protein tyrosine kinase inhibitors, which are important in cancer treatment .

Case Study 1: Neuroprotective Compound Development

In a study focusing on neuroprotection, researchers synthesized a derivative of this compound and evaluated its effects on astrocytes exposed to amyloid beta peptides. The results indicated that this compound significantly reduced cell death and inflammation markers like TNF-α, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antibiotic Resistance Mitigation

Another research effort involved developing β-lactamase inhibitors from this compound derivatives. The study demonstrated that these inhibitors could restore the effectiveness of standard antibiotics against resistant strains of bacteria, highlighting their importance in addressing public health challenges related to antibiotic resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Synthesis of neuroprotective agents | Inhibition of β-secretase; protection against amyloid toxicity |

| Organic Synthesis | Intermediate for developing protein kinase inhibitors | Effective against cancer cell lines |

| Antibacterial Research | Development of β-lactamase inhibitors | Restoration of antibiotic efficacy against resistant bacteria |

Mechanism of Action

The mechanism of action of tert-butyl 4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-ethylpiperidine-4-carboxylate

- Tert-butyl 4-phenylpiperidine-4-carboxylate

- Tert-butyl 4-isopropylpiperidine-4-carboxylate

Uniqueness

Tert-butyl 4-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required .

Biological Activity

Tert-butyl 4-methylpiperidine-4-carboxylate (TBMPC) is a compound of significant interest in medicinal chemistry, particularly due to its roles as an intermediate in organic synthesis and its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

TBMPC is characterized by its piperidine structure, which allows it to participate in various chemical reactions:

- Oxidation : TBMPC can be oxidized to form N-oxides.

- Reduction : The ester group may be reduced to yield corresponding alcohols.

- Substitution : The tert-butyl ester can undergo substitution with other functional groups under specific conditions.

These reactions facilitate its use in synthesizing complex organic molecules and studying enzyme inhibitors and receptor ligands.

The biological activity of TBMPC primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It can function as an inhibitor or modulator , affecting the activity of these targets. Notably, TBMPC has been investigated for its potential role in drug development and therapeutic applications, including:

- Enzyme inhibition : TBMPC may inhibit specific enzymes, impacting metabolic pathways.

- Receptor modulation : It can alter receptor signaling pathways, which is crucial for developing drugs targeting various diseases .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TBMPC and related piperidine derivatives. For instance, some derivatives have shown cytotoxic effects against cancer cell lines, such as HepG2 (hepatocellular carcinoma) cells. The mechanism involves inducing apoptosis through various pathways, including the mitochondrial-mediated pathway and reactive oxygen species (ROS) production .

| Compound | Cell Line | Activity | Mechanism |

|---|---|---|---|

| TBMPC | HepG2 | Cytotoxic | Apoptosis via ROS |

| Derivative A | FaDu | Cytotoxic | Apoptosis induction |

| Derivative B | M3R | Proliferation | Receptor activation |

Enzyme Inhibition Studies

TBMPC has been employed in studies focusing on enzyme inhibitors. For example, it has been used to investigate the inhibition of retinol binding protein (RBP4), which is implicated in various metabolic disorders. In vitro studies demonstrated that TBMPC could significantly reduce RBP4 levels, suggesting its utility in managing conditions like age-related macular degeneration (AMD) .

Case Studies

- Retinol Binding Protein Inhibition : A study demonstrated that TBMPC effectively reduced RBP4 levels in rodent models, indicating its potential for therapeutic applications in metabolic disorders .

- Cytotoxicity in Cancer Models : In a comparative study involving several piperidine derivatives, TBMPC showed enhanced cytotoxicity against HepG2 cells compared to standard chemotherapeutics like bleomycin. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 4-methylpiperidine-4-carboxylate, and how can yield/purity be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of a piperidine precursor followed by tert-butyl esterification. Key factors include:

- Reaction Conditions : Use of anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP to enhance esterification efficiency .

- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the product from byproducts like unreacted amines or hydrolysis derivatives .

- Yield Optimization : Adjusting stoichiometry of tert-butyl chloroformate and monitoring reaction temperature (e.g., maintaining 0–5°C during esterification to minimize side reactions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm for H), and carbamate carbonyl (δ ~155 ppm for C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 237.17 g/mol) and detects fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, though crystallization may require slow evaporation in non-polar solvents .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors during weighing or reactions .

- Waste Disposal : Collect organic waste in labeled containers for incineration by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods resolve contradictory spectral data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate NMR chemical shifts using software like Gaussian or ORCA to compare with experimental data. Discrepancies in carbonyl peak positions may indicate rotameric forms or solvent effects .

- Molecular Dynamics (MD) : Model conformational flexibility of the piperidine ring to predict H NMR splitting patterns (e.g., axial vs. equatorial methyl group orientations) .

Q. What strategies mitigate purification challenges during scale-up synthesis?

- Methodological Answer :

- Chromatography Alternatives : Switch from column chromatography to recrystallization in ethanol/water mixtures for large batches, leveraging the compound’s moderate polarity .

- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress and automate fraction collection, reducing manual intervention .

Q. How does the tert-butyl group influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Steric Protection : The tert-butyl group shields the carbamate carbonyl from nucleophilic attack, making it stable under basic conditions but cleavable with TFA in dichloromethane for deprotection .

- Thermal Stability : Differential Scanning Calorimetry (DSC) studies show decomposition above 200°C, enabling its use in high-temperature reactions without degradation .

Q. What experimental and computational approaches validate the compound’s role as a chiral building block?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol to confirm optical purity .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in reported melting points or solubility data?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and analyze via DSC to confirm melting point (literature range: 80–85°C). Solubility discrepancies (e.g., in DMSO vs. ethanol) may arise from polymorphic forms .

- Inter-laboratory Comparison : Collaborate with external labs to standardize analytical conditions (e.g., heating rate in DSC) .

Q. Why do some synthetic routes produce unexpected byproducts, and how can they be identified?

- Methodological Answer :

- LC-MS Analysis : Detect low-abundance byproducts (e.g., N-methylated derivatives) using electrospray ionization (ESI-MS) .

- Mechanistic Studies : Probe reaction pathways with isotopic labeling (e.g., C-tert-butyl groups) to trace unexpected alkylation or oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.